

An In-depth Technical Guide to the Chemical Structure and Synthesis of Brigatinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538

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Introduction

Brigatinib, marketed under the trade name Alunbrig®, is a potent, second-generation tyrosine kinase inhibitor (TKI). It is a crucial therapeutic agent in oncology, primarily indicated for the treatment of anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC). Brigatinib has demonstrated efficacy in patients who are resistant to first-generation ALK inhibitors like crizotinib. Its mechanism of action involves the inhibition of ALK phosphorylation and downstream signaling pathways that are critical for cell proliferation and survival in ALK-driven cancers. Beyond ALK, brigatinib also exhibits inhibitory activity against ROS1, insulin-like growth factor 1 receptor (IGF-1R), and various EGFR mutations. This guide provides a detailed overview of the chemical structure, a comprehensive synthesis pathway with experimental protocols, and the core signaling pathways affected by brigatinib.

Chemical Structure

The chemical structure of brigatinib is characterized by a bis-anilino-pyrimidine scaffold, which contributes to its U-shaped conformation allowing it to bind effectively to the ATP-binding site of ALK. A unique and critical feature of its structure is the dimethylphosphine oxide (DMPO) group, which enhances its potency, selectivity, and pharmacokinetic properties.

The IUPAC name for brigatinib is 5-chloro-N4-(2-(dimethylphosphoryl)phenyl)-N2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine.

Molecular Formula: $C_{29}H_{39}ClN_7O_2P$

Molecular Weight: 584.1 g/mol

Below is a DOT script representation of the 2D chemical structure of Brigatinib.

Caption: 2D Chemical Structure of Brigatinib.

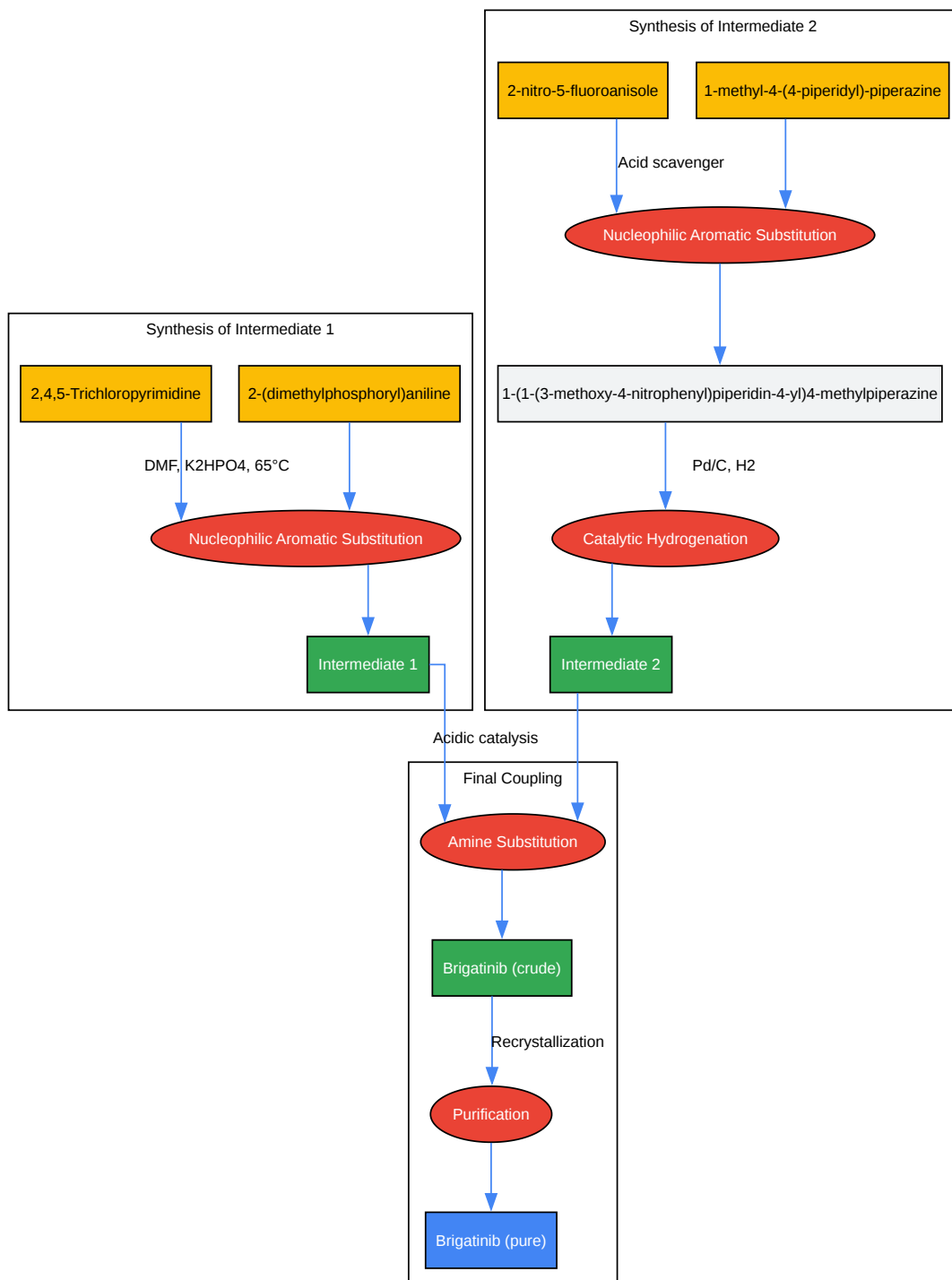
Synthesis Pathway

Several synthetic routes for Brigatinib have been reported, with the original route developed by Ariad Pharmaceuticals being a common reference. This guide will focus on an optimized version of this route, which is a convergent synthesis involving the preparation of two key intermediates followed by their coupling to form the final product.

The two primary intermediates are:

- Intermediate 1 (AP-3): 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
- Intermediate 2 (AP-7): 2-methoxy-4-(4-(4-methyl-1-piperazinyl)-1-piperidinyl)aniline

The overall synthetic scheme is depicted below.



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Caption: Convergent Synthesis Pathway of Brigatinib.

Quantitative Data

The following table summarizes the reported yields for the key steps in an optimized synthesis of Brigatinib.

Step	Reaction	Starting Materials	Key Reagents/Catalysts	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	Synthesis of Intermediate 1	2,4,5-trichloropyrimidine, 2-(dimethylphosphoryl)aniline	K ₂ HPO ₄	DMF	65	4	~85-90%	
2	Synthesis of Intermediate A	2-nitro-5-fluoroanisol, 1-methyl-4-(4-piperidyl)-piperazine	Acid scavenger	-	-	-	Not specified	
3	Synthesis of Intermediate 2	1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine	Pd/C, H ₂	-	-	-	Not specified	
4	Synthesis of	Intermediate 1,	Acidic catalyst	2-methox	120	5	~89.5% (crude)	

	Brigatini b	Interme diate 2		yethano l			
5	Purificat ion	Crude Brigatini b	-	Anhydr ous Methan ol	55 (dissolu tion)	-	~80.3% (pure)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Brigatinib, compiled from various sources.

Synthesis of Intermediate 1: 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine

- To a solution of 2,4,5-trichloropyrimidine (15.2 g, 83 mmol) and 2-(dimethylphosphoryl)aniline (9.4 g, 55.6 mmol) in DMF (55 mL), add K₂HPO₄ (15.3 g, 110 mmol).
- Stir the mixture at 65°C for 4 hours.
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, cool the reaction mixture and pour it into water.
- Collect the precipitated solid by filtration, wash with water, and dry to afford Intermediate 1.

Synthesis of Intermediate 2: 2-methoxy-4-(4-(4-methyl-1-piperazinyl)-1-piperidinyl)aniline

This intermediate is synthesized in two steps from 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine.

Step 1: Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazine

- Combine 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine in a suitable solvent with an acid scavenger.

- Heat the reaction mixture to drive the nucleophilic aromatic substitution.
- After the reaction is complete, perform an aqueous workup. The product can be extracted with an organic solvent, followed by an acidic wash.

Step 2: Catalytic Hydrogenation to form Intermediate 2

- Dissolve the product from the previous step in a
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Brigatinib]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12378538#brigatinib-c-chemical-structure-and-synthesis-pathway\]](https://www.benchchem.com/product/b12378538#brigatinib-c-chemical-structure-and-synthesis-pathway)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com